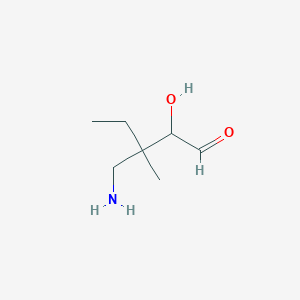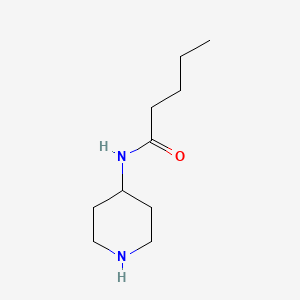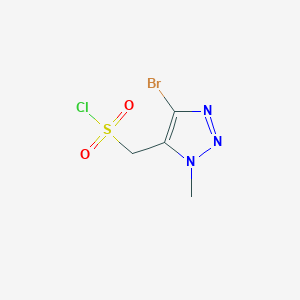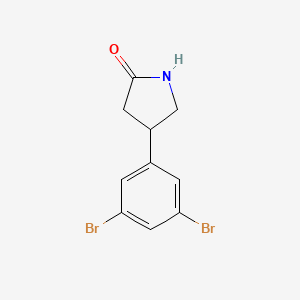![molecular formula C8H16N2O3S B13174571 N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide is a chemical compound with the molecular formula C8H16N2O3S It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide typically involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
- N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride
Uniqueness
N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide is unique due to its specific structural features, such as the presence of the thiomorpholine ring and the acetamide group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H16N2O3S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
N-[2-(1,1-dioxo-1,4-thiazinan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H16N2O3S/c1-7(11)10-3-2-8-6-9-4-5-14(8,12)13/h8-9H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
IMWRABXKOCMZSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1CNCCS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


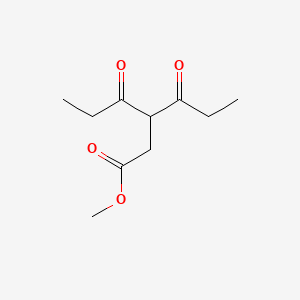
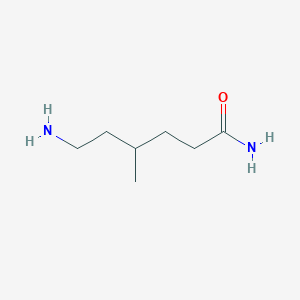

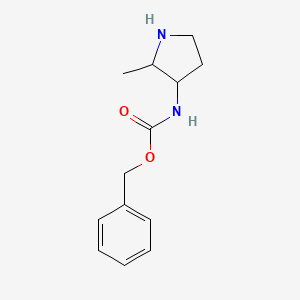

![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)

